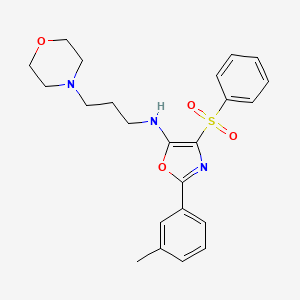

N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

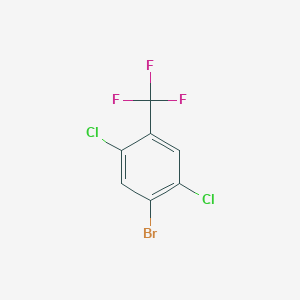

N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a chemical compound that is commonly used in scientific research for its unique properties. It is a member of the oxazole family of compounds, which are known for their diverse range of applications in various fields, including medicine, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Heterocycle Formation N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a compound that can be synthesized through reactions involving amino alcohols and vinylsulfonium salts, highlighting its role in the formation of morpholines and oxazoles. These reactions are critical in the synthesis of various heterocyclic compounds, offering pathways to stereodefined morpholines, piperazines, and oxazepines through regio- and diastereoselective processes. Such methodologies facilitate the synthesis of complex organic molecules, essential for pharmaceutical and material science applications (Matlock et al., 2015).

Antimicrobial and Antifungal Applications The compound's derivatives, specifically those involving reactions with primary amines, have shown antimicrobial and antifungal activities. These properties are attributed to the synthesis of novel triazole derivatives, which exhibit good to moderate activities against various microorganisms, demonstrating the compound's potential in addressing bacterial and fungal infections (Bektaş et al., 2007).

Cytotoxicity and Antitumor Activities N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine and its derivatives have been evaluated for cytotoxic effects against cancer cell lines, suggesting their potential in cancer treatment. Studies have demonstrated the synthesis and characterization of new heterocyclic compounds with oxazole rings containing the 4-(phenylsulfonyl)phenyl moiety, indicating their therapeutic potential and toxicological profile, which is crucial for the development of new anticancer drugs (Apostol et al., 2019).

Modulation of Antibiotic Activity Research on the modulation of antibiotic activity against multidrug-resistant strains has highlighted the compound's role in enhancing the efficacy of antibiotics. Studies have shown that 4-(Phenylsulfonyl) morpholine can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant bacteria, offering a promising approach to combating antibiotic resistance (Oliveira et al., 2015).

Protecting Groups in Organic Synthesis The compound's derivatives serve as effective protecting groups in organic synthesis, particularly in the conversion of amino alcohols into morpholines. This application is crucial for synthesizing complex organic molecules with precise structural requirements, facilitating advancements in medicinal chemistry and drug development (Fritz et al., 2011).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-2-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-18-7-5-8-19(17-18)21-25-23(31(27,28)20-9-3-2-4-10-20)22(30-21)24-11-6-12-26-13-15-29-16-14-26/h2-5,7-10,17,24H,6,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSLQKACWMTWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)

![2-Chloro-4-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2429616.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2429618.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2429622.png)

![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2429624.png)

![Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2429629.png)